
ギリプラディブ
概要
説明
ギリプラジブは、細胞質ホスホリパーゼA2(cPLA2)の低分子阻害剤です。当初はファイザー社によって開発されました。 そして、変形性関節症や乳がんを含むさまざまな疾患における潜在的な治療用途について調査されてきました . この化合物は、プロ炎症性メディエーターの前駆体であるアラキドン酸の放出に関与する酵素であるcPLA2の活性を阻害する能力で知られています .
科学的研究の応用
Chemistry: Giripladib is used as a tool compound to study the inhibition of cPLA2 and its effects on lipid metabolism.
Medicine: Giripladib has been investigated for its therapeutic potential in treating diseases such as osteoarthritis and breast cancer. .
作用機序
生化学分析
Biochemical Properties
It acts as an inhibitor of this enzyme, thereby affecting the biochemical reactions that this enzyme is involved in .
Cellular Effects
The cellular effects of Giripladib are primarily related to its inhibition of the PLA2G4A enzyme. This enzyme plays a crucial role in various cellular processes, including cell signaling pathways and cellular metabolism . By inhibiting this enzyme, Giripladib can potentially influence these processes .
Molecular Mechanism
The molecular mechanism of action of Giripladib involves its binding to the PLA2G4A enzyme, thereby inhibiting its function . This can lead to changes in gene expression and other downstream effects at the molecular level .
Temporal Effects in Laboratory Settings
It has been studied in clinical trials, where it was administered orally to adult subjects with rheumatoid arthritis .
Dosage Effects in Animal Models
The effects of Giripladib at different dosages in animal models have not been fully elucidated. It has been studied in a clinical trial where different dose regimens of Giripladib were compared with naproxen and placebo in subjects with osteoarthritis of the knee .
Metabolic Pathways
Given its role as an inhibitor of the PLA2G4A enzyme, it is likely that it interacts with the metabolic pathways that this enzyme is involved in .
Transport and Distribution
Given its small molecule nature, it is likely that it can freely diffuse across cell membranes .
Subcellular Localization
Given its role as an inhibitor of the cytosolic PLA2G4A enzyme, it is likely that it is primarily localized in the cytosol .
準備方法
. 合成経路は通常、以下の手順を含みます。
インドール核の形成: インドール核は、フィッシャーインドール合成反応によって合成されます。
インドール核の官能基化: ハロゲン化、アルキル化、スルホン化などの反応によって、さまざまな官能基がインドール核に導入されます。
ギリプラジブの工業生産方法は、これらの合成経路を最適化して、高収率と高純度を実現します。 温度、圧力、溶媒などの反応条件は、化合物の効率的な生成を確実にするために慎重に制御されます .
化学反応の分析
ギリプラジブは、次のようないくつかの種類の化学反応を起こします。
酸化: ギリプラジブは、さまざまな酸化生成物を形成するために酸化することができます。これらの反応で使用される一般的な試薬には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用して行うことができます。
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ギリプラジブの酸化は、ヒドロキシル化またはカルボキシル化誘導体の形成につながる可能性があります .
科学研究への応用
化学: ギリプラジブは、cPLA2の阻害とその脂質代謝への影響を研究するためのツール化合物として使用されます.
生物学: 生物学的研究では、ギリプラジブは、炎症や細胞シグナル伝達などの細胞プロセスにおけるcPLA2の役割を調査するために使用されます.
医学: ギリプラジブは、変形性関節症や乳がんなどの疾患の治療における治療の可能性について調査されてきました。 .
産業: 製薬業界では、ギリプラジブは、改善された効力と安全性プロファイルを備えた新しいcPLA2阻害剤の開発のためのリード化合物として使用されます.
類似化合物との比較
ギリプラジブは、インドール系cPLA2阻害剤のクラスに属しています。類似の化合物には、次のようなものがあります。
エコプラジブ: 抗炎症特性について調査されてきた、別のインドール系cPLA2阻害剤.
エフィプラジブ: cPLA2に対する同様の阻害効果を持つ関連化合物.
ギリプラジブは、cPLA2に対するその効力と選択性においてユニークであり、さまざまな疾患における酵素の役割を研究するための貴重なツールとなっています . cPLA2を高い特異性で阻害する能力は、オフターゲット効果がある可能性のある他の阻害剤とは異なります .
生物活性
Giripladib, also known as PLA-659 or Wyeth-2, is a selective inhibitor of cytosolic phospholipase A2 (cPLA2) that has garnered attention for its potential therapeutic applications, particularly in inflammatory diseases. This article delves into the biological activity of Giripladib, highlighting its mechanism of action, research findings, and clinical implications.
Giripladib functions primarily by inhibiting the enzyme GIVA cPLA2, which plays a crucial role in the release of arachidonic acid from membrane phospholipids. This process is vital for the synthesis of various bioactive lipids, including eicosanoids, which are implicated in inflammation and pain pathways. By blocking GIVA cPLA2 activity, Giripladib reduces the production of pro-inflammatory mediators.
Potency and Selectivity
Giripladib has demonstrated significant potency in various assays:
- IC50 Values : In enzyme assays, Giripladib exhibits an IC50 value of approximately 0.6 μM, indicating strong inhibitory effects on GIVA cPLA2 activity .
- Selectivity : It has been noted for its selectivity against other phospholipases, such as GVIA iPLA2 and secreted GV sPLA2, which is critical for minimizing off-target effects .
In Vivo Studies
In vivo studies have shown that Giripladib effectively reduces inflammation in animal models. For instance:
- Carrageenan-Induced Edema : In rat models of carrageenan-induced paw edema, Giripladib exhibited anti-inflammatory effects comparable to standard treatments like naproxen .
- Eicosanoid Biosynthesis : Research using RAW264.7 macrophages indicated that Giripladib significantly inhibits eicosanoid biosynthesis triggered by TLR4 agonists, showcasing its potential to modulate inflammatory responses at the cellular level .
Clinical Trials
Giripladib was advanced into Phase II clinical trials for osteoarthritis but was terminated due to gastrointestinal side effects and failure to show significant differentiation from standard care treatments . Despite this setback, the compound remains of interest due to its unique mechanism and potential applications in other inflammatory conditions.
Comparative Analysis with Other Inhibitors
The following table summarizes key characteristics of Giripladib compared to other notable GIVA cPLA2 inhibitors:
Inhibitor | ClogP | Molecular Weight (g/mol) | IC50 (μM) | Clinical Status |
---|---|---|---|---|
Giripladib | 10.50 | 745.25 | 0.6 | Phase II (terminated) |
ZPL-5212372 | 7.85 | 823.34 | 0.007 | Phase I |
ASB14780 | 8.98 | 461.56 | 0.020 | Preclinical |
Pyrrophenone | 9.19 | 876.01 | Not reported | Preclinical |
特性
IUPAC Name |
4-[3-[1-benzhydryl-5-chloro-2-[2-[[2-(trifluoromethyl)phenyl]methylsulfonylamino]ethyl]indol-3-yl]propyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H36ClF3N2O4S/c42-33-22-23-37-35(26-33)34(16-9-10-28-18-20-31(21-19-28)40(48)49)38(47(37)39(29-11-3-1-4-12-29)30-13-5-2-6-14-30)24-25-46-52(50,51)27-32-15-7-8-17-36(32)41(43,44)45/h1-8,11-15,17-23,26,39,46H,9-10,16,24-25,27H2,(H,48,49) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHBNHIPCSPSHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC=CC=C5C(F)(F)F)CCCC6=CC=C(C=C6)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H36ClF3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471130 | |
Record name | Giripladib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
745.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865200-20-0 | |
Record name | Giripladib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15426 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Giripladib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GIRIPLADIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W10Q5H7WD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。